N,N-bis(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and oxazole rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction of the oxazole ring can produce amines .
Scientific Research Applications
N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan rings.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan rings can interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The oxazole ring can inhibit specific enzymes involved in inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N,N’-DIFURFURYLOXAMIDE: Similar structure but lacks the oxazole ring.
N,N’-BIS-FURAN-2-YLMETHYL-MALONAMIDE: Contains furan rings but different core structure.
N-ARYL-3-(ARYLAMINO)-5-(((5-SUBSTITUTED FURAN-2-YL)METHYLENE)AMINO)-1H-PYRAZOLE-4-CARBOXAMIDE: Contains furan and pyrazole rings.
Uniqueness
N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of furan, phenyl, and oxazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N2O4 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H18N2O4/c1-15-6-8-16(9-7-15)20-12-19(22-27-20)21(24)23(13-17-4-2-10-25-17)14-18-5-3-11-26-18/h2-12H,13-14H2,1H3 |
InChI Key |
AXVVFBAXYLRIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CO4 |
Origin of Product |
United States |
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